3,4-Dimethylthiophene-2,5-dicarboxylic acid
Description
Properties
IUPAC Name |
3,4-dimethylthiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXLBCRRSIYSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylthiophene-2,5-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 3,4-dimethylthiophene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Substituted Thiophenes: Formed through electrophilic substitution.
Scientific Research Applications
3,4-Dimethylthiophene-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of conductive polymers and organic electronic materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylthiophene-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Molecular Formula : C₁₀H₈O₄S₂
- CAS Number : 175202-55-8 .
- Structure : A fused thiophene ring system with two carboxylic acid groups at positions 2 and 5, and methyl substituents at positions 3 and 4 (Figure 1).
Properties and Applications: This compound is notable for its dual carboxylic acid functional groups, enabling coordination with metal ions in metal-organic frameworks (MOFs) . Applications span materials science, catalysis, and organic synthesis intermediates .
Structural and Functional Analogues
Thiophene-2,5-dicarboxylic Acid (H₂TDC)
- Molecular Formula : C₆H₄O₄S
- CAS Number : 4282-31-9 .
- Key Differences :
- Applications : MOF synthesis (e.g., UiO-66 analogues), sensors, and gas storage .
Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
- Molecular Formula : C₁₄H₁₆O₄S₂ .
- Key Differences :
- Applications : Intermediate in organic synthesis, particularly for functionalized thiophene derivatives .
3,4-Dihydroxy-thiophene-2,5-dicarboxylic Acid Dimethyl Ester
- Molecular Formula : C₈H₈O₆S .
- Key Differences :
- Hydroxyl groups at positions 3 and 4 instead of methyl groups.
- Enhanced polarity and hydrogen-bonding capacity, influencing reactivity and coordination chemistry.
- Applications: Potential in pharmaceutical intermediates or photoluminescent materials .
2,5-Dihydrothiophene-3,4-dicarboxylic Acid
- Molecular Formula : C₆H₆O₄S .
- Key Differences :
- Partially saturated thiophene ring (dihydro structure), reducing aromaticity and conjugation.
- Altered electronic properties compared to fully aromatic analogues.
- Applications : Research in electroactive polymers and redox-active MOFs .
Comparative Data Table
Research Findings and Key Contrasts
- H₂TDC-based MOFs exhibit higher porosity due to the absence of bulky substituents .
- Reactivity: Ester derivatives (e.g., diethyl ester) are more reactive in nucleophilic acyl substitution, enabling modular synthesis .
- Solubility :
- Carboxylic acid forms are sparingly soluble in organic solvents, whereas ester derivatives exhibit improved solubility, facilitating solution-phase processing .
Biological Activity
3,4-Dimethylthiophene-2,5-dicarboxylic acid is an organic compound belonging to the thiophene family, characterized by its unique structure that includes two methyl groups and two carboxylic acid groups. This compound has gained attention in scientific research due to its potential biological activity and its applications in various fields, including medicine and materials science.
The molecular formula of this compound is C₈H₈O₄S. Its structure allows it to engage in various chemical reactions, such as oxidation and substitution, making it a versatile compound for synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₄S |
| Molecular Weight | 184.21 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in water |
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antioxidant Activity : A study demonstrated that the compound scavenged free radicals effectively, indicating its potential role as an antioxidant agent .
- Antimicrobial Evaluation : In vitro tests showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents .
- Enzyme Interaction Studies : Research has indicated that this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation. This inhibition could lead to therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethylthiophene | Lacks carboxylic acid groups | Lower reactivity |
| 3,4-Dihydroxythiophene-2,5-dicarboxylic acid | Contains hydroxyl groups | Different chemical properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3,4-dimethylthiophene-2,5-dicarboxylic acid and its ester derivatives?
- Methodological Answer : The synthesis typically involves multi-step routes starting with diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (prepared via reported procedures) . Methylation or alkylation steps using reagents like dimethyl sulfate under controlled conditions can introduce methyl groups. Subsequent hydrolysis (e.g., using LiOH or NaOH) converts esters to carboxylic acids. For example, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate was synthesized and structurally confirmed via single-crystal XRD . Key steps include solvent selection (THF, acetonitrile), drying agents (CaH₂), and purification via recrystallization .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). The SHELX suite (e.g., SHELXL) refines structures by full-matrix least-squares methods, with hydrogen atoms placed geometrically . For example, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate crystallized in the monoclinic space group P2₁/c with Z = 4, validated by R-factor convergence .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C stretching in thiophene at ~700 cm⁻¹) .
- NMR : ¹H NMR (δ 1.3–1.4 ppm for ethyl ester CH₃; δ 2.5–3.0 ppm for thiophene CH₃) and ¹³C NMR (δ ~165 ppm for ester C=O) confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ for esters) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in thiophene dicarboxylates?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometries and predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. For example, DFT analysis of similar dihydropyridine dicarboxylates showed strong correlation (R² > 0.99) between computed and experimental XRD bond lengths . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-stacking) .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?
- Methodological Answer : The compound’s rigid, planar structure and dual carboxylate groups make it a promising ligand. Solvothermal synthesis (e.g., DMF/EtOH at 85°C) with metal salts (e.g., Cu(NO₃)₂) yields MOFs with high surface areas. Thiophene-based ligands enhance π-conjugation, improving gas adsorption (e.g., CO₂) or catalytic properties. For analogous thiophene-2,5-dicarboxylate MOFs, isosteric heats of adsorption reached ~30 kJ/mol .
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer : SHELXL’s TWIN and BASF commands handle twinning, while PART instructions address disorder. For example, high-resolution data (d_min < 0.8 Å) and restraints on bond distances/angles improve model accuracy. In cases of severe disorder, alternate conformations are modeled with occupancy factors refined to minimize R₁ .
Q. What biosynthetic pathways are hypothesized for structurally related thiophene dicarboxylates?
- Methodological Answer : Microbial biosynthesis (e.g., via Streptomyces spp.) may involve polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways. For 3-(4’-hydroxyphenyl)pyrrole-2,5-dicarboxylic acid, precursor-directed feeding studies suggest shikimate pathway intermediates (e.g., 4-hydroxyphenylpyruvate) coupling with cysteine-derived thiophene units .
Q. How does the electronic nature of substituents influence reactivity in esterification/functionalization?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) deactivate the thiophene ring, requiring harsher conditions (e.g., H₂SO₄ catalysis, 100°C). Methyl groups, being electron-donating, enhance electrophilic substitution at the 3,4-positions. For example, nitration of 3-nitro-thiophene-2,5-dicarboxylic acid proceeds regioselectively under HNO₃/H₂SO₄, but decarboxylation occurs at >80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
